Enantioselective Aldose Reductase Inhibition: (R)-4-Bromo-2-fluorobenzyl Derivative AS-3201 Achieves 10× Greater Potency Than its (S)-Enantiomer
The (R)-enantiomer containing the 4-bromo-2-fluorobenzyl group (AS-3201/Ranirestat) inhibits recombinant human aldose reductase with an IC₅₀ of 15 nM [1]. In head-to-head comparison, the corresponding (S)-enantiomer (SX-3202), which retains the identical 4-bromo-2-fluorobenzyl group but in the opposite absolute configuration, exhibits an IC₅₀ of 150 nM — a 10-fold difference [1]. This demonstrates that the 4-bromo-2-fluorobenzyl pharmacophore is necessary but not sufficient; the correct stereochemistry is essential for full engagement of the enzyme active site.
| Evidence Dimension | Aldose reductase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | AS-3201 (R-enantiomer): IC₅₀ = 15 nM (recombinant human AR) |
| Comparator Or Baseline | SX-3202 (S-enantiomer): IC₅₀ = 150 nM (recombinant human AR) |
| Quantified Difference | 10-fold greater potency for the R-enantiomer |
| Conditions | In vitro inhibition of recombinant human aldose reductase |
Why This Matters
Procurement decisions for chiral aldose reductase inhibitor programs must specify the (R)-enantiomer precursor derived from 4-bromo-2-fluorobenzyl alcohol, as the (S)-enantiomer delivers an order of magnitude lower potency.
- [1] Negoro T, et al. J Med Chem. 1998;41(21):4118-4129. View Source
